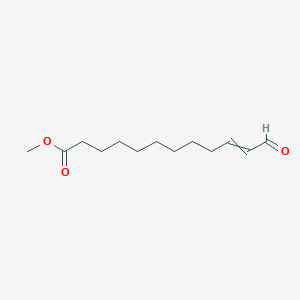

Methyl 12-oxododec-10-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 12-oxododec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,12H,2-7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULVWNSMHRFHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706607 | |

| Record name | Methyl 12-oxododec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-87-3 | |

| Record name | Methyl 12-oxododec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Isolation Methodologies

Natural Abundance and Distribution Profiles

The distribution of Methyl 12-oxododec-10-enoate and its related free acid, traumatin (B1237919), is predominantly documented in the plant kingdom, particularly in response to physical injury.

Presence in Plant Genera and Species, including related oxo-fatty acid esters

This compound is understood to be an esterified form of traumatin, a significant plant wound hormone. The presence of traumatin and its derivatives has been identified in a variety of plant species, often localized to areas of injury where they play a role in stimulating cell division to form a protective callus.

Initial research in 1939 led to the isolation of traumatin from wounded bean plants, specifically Phaseolus vulgaris (runner beans). Subsequent studies have confirmed the presence of 12-oxo-trans-10-dodecenoic acid (traumatin) in these beans, with evidence suggesting that it exists in both free and esterified forms. The concentration of the esterified form has been observed to increase as the plant ages and in response to wounding. While the exact identity of the naturally occurring ester is not always specified, methyl esters are common derivatives of fatty acids in biological systems.

More recent investigations have also detected traumatin and its derivatives, including those in esterified forms, in the model plant species Arabidopsis thaliana. In disrupted leaf tissues of Arabidopsis, both free and esterified forms of traumatin were identified. The table below summarizes the presence of traumatin and its derivatives in selected plant species.

| Plant Species | Compound Detected | Form | Tissue | Reference |

| Phaseolus vulgaris (Runner Bean) | 12-oxo-trans-10-dodecenoic acid (Traumatin) | Free and Esterified | Wounded Pods | tandfonline.comfao.org |

| Arabidopsis thaliana | Traumatin and its derivatives | Free and Esterified | Disrupted Leaves | taylorfrancis.com |

Identification in Animal Metabolomes

Currently, there is no scientific literature available that documents the natural occurrence or identification of this compound within animal metabolomes. The primary role of its corresponding acid, traumatin, appears to be confined to plant physiology, specifically in the response to wounding.

Detection in Food Systems

To date, there are no specific studies reporting the detection of this compound in food systems. While its precursor, traumatin, is found in edible plants such as beans, its concentration is typically associated with tissue damage. The stability and potential transfer of this compound during food processing and storage have not been investigated.

Strategies for Isolation from Complex Biological Matrices

The isolation of this compound from its natural plant sources involves techniques tailored for the extraction and purification of oxo-fatty acids and their esters from complex biological samples.

Extraction and Purification Techniques from Natural Sources

The isolation of oxylipins, the class of molecules to which this compound belongs, from plant tissues generally follows a multi-step procedure designed to efficiently extract these compounds while minimizing degradation.

A general workflow for the isolation and analysis of such compounds is outlined below:

| Step | Technique | Description |

| 1. Homogenization | Mechanical disruption | Plant tissue is frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and facilitate solvent extraction. |

| 2. Extraction | Solvent extraction | The homogenized tissue is extracted with organic solvents, typically a mixture of chloroform and methanol (B129727), to isolate lipids, including oxo-fatty acids and their esters. |

| 3. Phase Separation | Liquid-liquid partitioning | Water is added to the extract to separate it into aqueous and organic phases. The lipid-soluble compounds, including this compound, remain in the organic phase. |

| 4. Purification | Solid-phase extraction (SPE) or Column chromatography | The crude lipid extract is further purified using techniques like SPE or column chromatography to separate different classes of lipids and remove interfering substances. |

| 5. Derivatization (optional) | Methylation | If the free acid form (traumatin) is the target, it is often converted to its methyl ester (this compound) using a reagent like diazomethane (B1218177) to improve its volatility and stability for analysis by gas chromatography. |

| 6. Analysis and Identification | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | The purified fraction is analyzed by GC-MS or LC-MS to identify and quantify the specific compounds present based on their mass spectra and retention times. |

Biosynthetic Pathways and Enzymatic Transformations

Primary Biosynthetic Routes from Fatty Acid Precursors

The journey to Methyl 12-oxododec-10-enoate begins with the oxidative breakdown of polyunsaturated fatty acids (PUFAs), which are abundant components of plant cell membranes.

The initial step in the biosynthesis of many oxylipins, including the precursor to this compound, is the oxygenation of PUFAs such as linoleic acid and α-linolenic acid. This process is primarily catalyzed by lipoxygenase (LOX) enzymes. LOX introduces a hydroperoxy group at specific positions on the fatty acid backbone, leading to the formation of fatty acid hydroperoxides. For the pathway leading to 12-oxododecenoic compounds, the key intermediate is a 13-hydroperoxy derivative of the fatty acid.

This oxidative degradation is a critical component of the plant's response to various stresses, including mechanical wounding and pathogen attack. The resulting fatty acid hydroperoxides are highly reactive molecules that serve as substrates for a cascade of downstream enzymatic reactions.

Once formed, the fatty acid hydroperoxides are acted upon by a class of enzymes known as hydroperoxide lyases (HPLs). These enzymes are responsible for the cleavage of the carbon-carbon bond adjacent to the hydroperoxy group. Specifically, 13-hydroperoxide lyase cleaves the 13-hydroperoxy-octadecadienoic acid (13-HPOD) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT).

This cleavage reaction results in the formation of two fragments: a volatile C6-aldehyde, such as hexenal or hexanal (which contribute to the characteristic "green leaf" smell of freshly cut grass), and a C12 ω-oxo-fatty acid. In the case of 13-HPOD cleavage, the C12 product is 12-oxo-(9Z)-dodecenoic acid, the direct precursor to this compound. The reaction is a key branching point in the oxylipin pathway, diverting fatty acid hydroperoxides away from other metabolic fates.

| Enzyme Family | Substrate | Key Product Relevant to this compound |

| Lipoxygenase (LOX) | Linoleic Acid / α-Linolenic Acid | 13-Hydroperoxy-octadecadienoic acid (13-HPOD) / 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) |

| Hydroperoxide Lyase (HPL) | 13-HPOD / 13-HPOT | 12-oxo-(9Z)-dodecenoic acid |

Linkages to Jasmonate Biosynthesis Pathways

The biosynthesis of this compound is closely related to the production of jasmonates, a class of phytohormones that are central regulators of plant growth, development, and defense.

The biosynthesis of jasmonic acid (JA) also begins with the lipoxygenase-mediated oxygenation of α-linolenic acid to form 13-HPOT. However, in the jasmonate pathway, this hydroperoxide is then converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) into 12-oxo-phytodienoic acid (OPDA). OPDA is a cyclic oxylipin that serves as the precursor for JA.

The structural similarity between 12-oxo-(9Z)-dodecenoic acid and the side chain of OPDA highlights the common origin and enzymatic logic of these two pathways. Both molecules are C12 ω-oxo-acids, although OPDA is part of a larger, cyclic structure. This shared biosynthetic origin from 13-hydroperoxides of fatty acids underscores the interconnectedness of plant oxylipin signaling pathways.

The formation of the cyclopentanone ring in OPDA is a key step in jasmonate biosynthesis, catalyzed by AOC. While 12-oxo-(9Z)-dodecenoic acid is an acyclic molecule, its formation via the HPL pathway represents an alternative metabolic route for 13-hydroperoxides. The partitioning of the common precursor, 13-HPOT, between the HPL and AOS/AOC pathways is a critical regulatory point that determines the relative production of volatile C6-aldehydes and 12-oxo-fatty acids versus jasmonates. This balance can be influenced by the specific plant tissue, developmental stage, and the nature of the environmental stress.

| Pathway | Key Enzymes | Initial Substrate | Key Intermediate/Product |

| Jasmonate Biosynthesis | Lipoxygenase, Allene Oxide Synthase, Allene Oxide Cyclase | α-Linolenic Acid | 12-Oxo-Phytodienoic Acid (OPDA) |

| 12-Oxo-dodecenoic Acid Formation | Lipoxygenase, Hydroperoxide Lyase | Linoleic Acid / α-Linolenic Acid | 12-oxo-(9Z)-dodecenoic acid |

Mechanistic Insights into Biological Formation via β-Scission

The term "β-scission" in the context of the hydroperoxide lyase reaction refers to the cleavage of the C-C bond at the β-position relative to the oxygenated carbon. However, the detailed enzymatic mechanism is more complex than a simple β-scission.

Current research suggests that the hydroperoxide lyase, a cytochrome P450 enzyme, catalyzes the homolytic cleavage of the O-OH bond of the fatty acid hydroperoxide. This generates an alkoxy radical intermediate. This highly reactive radical then undergoes a rearrangement and subsequent C-C bond cleavage.

An alternative proposed mechanism involves the isomerization of the fatty acid hydroperoxide into a short-lived hemiacetal intermediate. This hemiacetal then spontaneously decomposes to yield the final aldehyde and ω-oxo-acid products. This mechanism is supported by trapping experiments that have identified the unstable hemiacetal intermediate. nih.gov

The final step in the formation of the titled compound is the esterification of the carboxylic acid group of 12-oxododec-10-enoic acid to form the methyl ester. While the natural occurrence of fatty acid methyl esters in plants is known, and S-adenosyl-L-methionine-dependent methyltransferases are responsible for many methylation reactions, the specific enzyme that catalyzes the methylation of 12-oxododec-10-enoic acid has not been definitively identified in the scientific literature.

Synthetic Chemistry and Derivatization Strategies

De Novo Synthetic Approaches to Methyl 12-oxododec-10-enoate

De novo synthesis provides routes to this compound from simpler, more readily available starting materials. These methods offer precise control over the molecular architecture, including the stereochemistry of the olefin.

Olefin cross-metathesis is a powerful strategy for forming carbon-carbon double bonds, representing a convergent approach to assembling the backbone of this compound. thieme-connect.desigmaaldrich.com This reaction involves the exchange of alkylidene fragments between two different alkenes, catalyzed by transition-metal complexes, most commonly those based on ruthenium, such as Grubbs catalysts. organic-chemistry.orguwindsor.ca

To synthesize the target molecule, a cross-metathesis reaction could be envisioned between two specific partners: an ω-unsaturated methyl ester and a short-chain α,β-unsaturated aldehyde. For instance, the reaction could occur between methyl 9-decenoate and acrolein. The reaction is driven by the release of a volatile byproduct, ethene, which shifts the equilibrium toward the desired product. sigmaaldrich.com

The choice of catalyst is crucial for achieving high yield and selectivity, particularly controlling the E/Z stereochemistry of the newly formed double bond. thieme-connect.de While thermodynamically the E-isomer is generally favored, modern catalysts offer a high degree of kinetic control. organic-chemistry.org

Table 1: Key Components in a Hypothetical Cross-Metathesis Synthesis

| Component | Role in Synthesis | Example |

| Catalyst | Facilitates the exchange of alkylidene groups | Grubbs Second-Generation Catalyst |

| Olefin Partner 1 | Provides the methyl ester and main carbon chain | Methyl 9-decenoate |

| Olefin Partner 2 | Provides the α,β-unsaturated aldehyde moiety | Acrolein |

| Byproduct | Volatile gas that drives the reaction forward | Ethene |

One of the primary challenges in cross-metathesis is preventing the unwanted self-metathesis (homodimerization) of the starting olefins. thieme-connect.de This can often be mitigated by using one of the reactants in excess or by choosing reactants with different electronic and steric properties to favor the cross-coupled product. uwindsor.ca

Oxidative cleavage is a common method in organic synthesis to break carbon-carbon double or triple bonds and introduce oxygen-containing functional groups. arkat-usa.org This strategy can be applied to synthesize this compound from a larger, suitable precursor by cleaving a specific bond to unmask the required aldehyde functionality.

A common and effective method for this transformation is ozonolysis. youtube.com In this approach, a precursor containing a double bond at the appropriate position, such as a cyclic olefin or a longer unsaturated fatty acid ester, is treated with ozone (O₃). This initial reaction forms an unstable ozonide intermediate, which is then worked up under reductive conditions (e.g., using dimethyl sulfide (B99878) or zinc) to yield aldehydes or ketones. youtube.com For example, the ozonolysis of a precursor like methyl octadec-12-enoate would cleave the double bond to yield the desired C12 aldehyde fragment alongside another carbonyl compound.

Table 2: Comparison of Oxidative Cleavage Reagents

| Reagent System | Precursor Type | Description |

| O₃ followed by Me₂S or Zn/H₂O | Alkene | The most common method; cleaves the C=C bond to form two carbonyl compounds (aldehydes or ketones). Reductive workup prevents over-oxidation to carboxylic acids. youtube.com |

| OsO₄/NaIO₄ (Lemieux-Johnson) | Alkene | This two-stage reaction first dihydroxylates the alkene with osmium tetroxide, and the resulting diol is then cleaved by sodium periodate (B1199274) to yield the carbonyl products. |

| KMnO₄ (under controlled conditions) | Alkene/Alkyne | Can cleave double bonds, but conditions must be carefully controlled to avoid over-oxidation of the resulting aldehyde to a carboxylic acid. |

The selection of the precursor is critical to the success of this strategy. The precursor must contain a cleavable bond that, upon reaction, will generate the C1-C12 fragment of the target molecule with the aldehyde at the C12 position.

The final step in many synthetic routes, or a standalone step if starting from the corresponding carboxylic acid, is the formation of the methyl ester. This is a fundamental transformation in organic chemistry. If the synthesis begins with 12-oxododec-10-enoic acid, several standard methods can be employed for its esterification.

One of the most common methods is Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) under acidic catalysis (e.g., sulfuric acid or hydrochloric acid). The reaction is reversible, and the excess methanol is used to drive the equilibrium towards the formation of the methyl ester.

Alternatively, for sensitive substrates where strong acid might promote side reactions (such as isomerization of the double bond), milder methods are preferred. Treatment of the carboxylic acid with diazomethane (B1218177) provides a high-yielding, irreversible route to the methyl ester, although the toxicity and explosive nature of diazomethane necessitate careful handling. Other reagents like trimethylsilyldiazomethane (B103560) offer a safer alternative.

More recently, direct esterification using catalysts such as aluminum chloride hexahydrate (AlCl₃·6H₂O) has been shown to be effective for converting fatty acids to their corresponding methyl esters under relatively mild conditions. mdpi.com

Chemical Modifications and Analog Synthesis

This compound serves as a versatile scaffold for the synthesis of novel chemical structures. Its functional groups—the α,β-unsaturated aldehyde and the methyl ester—are amenable to a wide range of chemical transformations.

The inherent reactivity of the oxo-enoate system allows for the generation of diverse analogs. One significant modification is the isomerization of the double bond. For instance, the naturally occurring precursor 12-oxo-9(Z)-dodecenoic acid has been observed to isomerize to the more thermodynamically stable 12-oxo-10(E)-dodecenoic acid (traumatin), particularly at higher concentrations. nih.gov This suggests that the position and geometry of the double bond can be manipulated under specific conditions to generate different isomers of this compound, potentially with distinct biological activities.

Another avenue for creating novel structures is through Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for carbon-carbon bond formation and can be used to introduce a wide variety of substituents. Ketone enolates, for example, can be added to α,β-unsaturated esters to create more complex dicarbonyl compounds, although this specific reaction can be thermodynamically challenging without appropriate catalysts or promoters.

The dienophilic nature of the α,β-unsaturated system in this compound allows for its participation in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. By reacting the compound with a suitable diene, a six-membered ring can be incorporated into the molecule, leading to complex polycyclic architectures.

Furthermore, the existing functional groups can be modified to introduce new functionalities.

The Aldehyde Group: Can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an imine or oxime. It can also participate in Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain with a new double bond.

The Ester Group: Can be hydrolyzed back to the carboxylic acid, which can then be converted to other derivatives like amides or different esters. sigmaaldrich.com It can also be reduced to a primary alcohol.

The Alkene Group: Can undergo various addition reactions, such as hydrogenation to produce the saturated analog (Methyl 12-oxododecanoate), halogenation, or epoxidation to introduce an epoxide ring.

These modifications provide a rich platform for creating a library of analogs based on the this compound scaffold, enabling the exploration of structure-activity relationships.

Synthesis of Halogenated Derivatives

The introduction of halogen atoms onto the carbon skeleton of this compound can be envisioned through several synthetic routes, primarily targeting the reactive α,β-unsaturated system. While direct halogenation of this specific molecule is not extensively documented, established methodologies for analogous α,β-unsaturated carbonyl compounds provide a strong basis for predicting successful synthetic strategies.

One potential approach involves the hydrohalogenation of a suitable precursor. For instance, a convenient and broadly applicable method for the hydrohalogenation of ynones (alkynes conjugated to a carbonyl group) has been described, utilizing a combination of halotrimethylsilanes and tetrafluoroboric acid. rsc.org This protocol generates a Brønsted acid (HX) and a Lewis acid (BF₃) in situ, which activates the carbonyl compound and facilitates the addition of the halogen across the triple bond. rsc.org By analogy, a similar strategy could be adapted for an alkynoate precursor to this compound to stereoselectively install a halogen at the β-position, yielding a (Z)-β-halo-α,β-unsaturated ester. rsc.org

Another conceptual approach could be the adaptation of reactions typically used for the α-halogenation of carboxylic acids, such as the Hell–Volhard–Zelinsky (HVZ) reaction. jove.com This reaction involves treating a carboxylic acid with a halogen in the presence of a phosphorus trihalide. jove.com However, this method targets the α-position of the carboxylic acid and would require significant modification to be applied to the double bond of this compound. A more likely application would be on a saturated precursor to introduce a halogen at the α-position to the ester.

The following table outlines a hypothetical synthetic approach for a halogenated derivative based on established methods for similar compounds.

| Precursor Type | Reagents | Potential Product | Key Features of the Method |

| Yn-12-oxo-dodec-10-ynoate | TMS-X (X=Cl, Br, I), HBF₄, 2-MeTHF | Methyl 12-oxo-11-halo-dodec-10-enoate | In situ generation of HX and BF₃, high stereoselectivity for (Z)-isomers, broad applicability. rsc.org |

Mechanistic Studies of Synthetic Reaction Pathways

Understanding the underlying mechanisms of synthetic transformations is crucial for optimizing reaction conditions and predicting product outcomes. For a molecule like this compound, the reactivity is dominated by the electrophilic nature of the α,β-unsaturated carbonyl system.

Kinetic Analysis and Transition State Elucidation

The most pertinent reaction pathway for mechanistic discussion concerning this compound is the nucleophilic conjugate addition, also known as the Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org The electrophilicity of the β-carbon is a result of resonance delocalization of the electron density towards the electronegative oxygen atom of the carbonyl group. libretexts.org

Kinetic studies of Michael-type additions have shown that the rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. nih.govresearchgate.net For instance, the reaction of thiols with α,β-unsaturated carbonyl compounds is a well-studied example of a Michael addition. The rate of adduction is dependent on factors such as the pKa of the cysteine residue in proteins, as well as steric and environmental effects. researchgate.net

The competition between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is a key aspect of the reactivity of α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org The regioselectivity is often governed by the principles of hard and soft acid-base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. wikipedia.org Consequently, "hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates and thiols, preferentially undergo 1,4-addition. wikipedia.org When the nucleophile is a strong base, both 1,2- and 1,4-additions can be irreversible and are under kinetic control, with the faster 1,2-addition often predominating. libretexts.org For weaker bases, the reactions are often reversible and under thermodynamic control, leading to the more stable 1,4-adduct. pressbooks.pub

Catalytic Systems and Their Influence on Selectivity and Yield

Metal-Based Catalysts:

A variety of metal-based catalysts have been developed for reactions of α,β-unsaturated carbonyl compounds. For example, rhodium hydride complexes have been shown to catalyze the selective hydrogenation of the C=C double bond in α,β-unsaturated esters and enones, yielding the corresponding saturated carbonyl compounds in good to excellent yields. chemistryviews.org This approach is highly chemoselective and tolerates a range of functional groups. chemistryviews.org In contrast, gold nanoparticles supported on iron oxides have been investigated for the selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes and ketones to produce unsaturated alcohols. researchgate.net The selectivity of these gold catalysts is influenced by the nature of the support material. researchgate.net For the synthesis of α,β-unsaturated esters themselves, palladium-catalyzed α,β-dehydrogenation of saturated esters represents a powerful method. organic-chemistry.org

Biocatalysts:

Enzymes have emerged as powerful catalysts in organic synthesis due to their high selectivity and ability to operate under mild reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly versatile. nih.gov CALB has been shown to be an efficient catalyst for the Michael addition of amines to acrylates to form β-amino esters. nih.gov This enzyme also catalyzes the synthesis of long-chain fatty acid esters and can be used for the functionalization of polymers. nih.govnih.gov The chemoselectivity of enzymes like CALB allows for reactions to occur at one functional group while leaving others, such as epoxides, intact. rsc.org The use of immobilized lipases offers the additional advantage of easy separation and recycling of the catalyst. mdpi.com

The following table summarizes the influence of different catalytic systems on reactions of α,β-unsaturated carbonyl compounds, which can be extrapolated to this compound.

| Catalytic System | Reaction Type | Selectivity | Influence on Yield |

| Rhodium Hydride Complexes | C=C Hydrogenation | High selectivity for C=C bond reduction over C=O. chemistryviews.org | Good to excellent yields. chemistryviews.org |

| Gold Nanoparticles on Metal Oxides | C=O Hydrogenation | Selective for C=O bond reduction to yield unsaturated alcohols. researchgate.net | Dependent on support and reaction conditions. researchgate.net |

| Palladium Catalysts | Dehydrogenation | Forms α,β-unsaturated esters from saturated precursors. organic-chemistry.org | Synthetically useful yields. organic-chemistry.org |

| Candida antarctica Lipase B (CALB) | Michael Addition | High chemoselectivity, can tolerate other functional groups. nih.govrsc.org | Efficient catalysis leading to good yields. nih.gov |

Biological Function and Mechanistic Elucidation in Organisms

Roles in Plant Stress Responses and Defense Mechanisms

Methyl 12-oxododec-10-enoate, a member of the oxylipin family of signaling molecules, is a key player in a plant's ability to respond to a myriad of environmental challenges. These oxidized fatty acid derivatives are integral to the intricate network of defense mechanisms that plants employ to survive and thrive.

The biosynthesis of oxylipins, including the precursor to this compound, is a well-documented response to both biotic and abiotic stressors. Mechanical wounding, for instance, has been shown to induce the production of 12-oxo-phytodienoic acid (OPDA), a closely related C18 cyclopentenone, which is a precursor in the jasmonate biosynthetic pathway. nih.gov Similarly, drought stress has been observed to elicit the production of specific oxylipins, indicating a role for these molecules in plant adaptation to water-limited conditions. mdpi.comnih.govmdpi.comnih.gov

While direct studies quantifying the induction of this compound by a wide array of specific pathogens, herbivores, or abiotic factors like salinity and temperature extremes are still emerging, the established role of the broader oxylipin pathway in these stress responses strongly suggests its involvement. For example, infection with the bacterial leaf pathogen Pseudomonas syringae is known to trigger systemic resistance responses that are modulated by oxylipin signaling. nih.govnih.gov

Table 1: Induction of Related Oxylipins by Various Stressors

| Stressor | Induced Oxylipin | Plant Species |

|---|---|---|

| Mechanical Wounding | 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana |

| Drought | 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana |

The jasmonate signaling pathway is a cornerstone of plant defense against a broad spectrum of threats. This compound and its related compounds are deeply integrated into this signaling network. Research has revealed that OPDA can trigger the expression of a distinct set of genes independently of the canonical jasmonate signaling pathway that relies on the F-box protein CORONATINE INSENSITIVE 1 (COI1). nih.gov This suggests the existence of a parallel or intersecting signaling cascade where OPDA and its derivatives, potentially including this compound, act as key signaling molecules.

The interplay between different hormone signaling pathways is crucial for a tailored defense response. For instance, there is a well-documented antagonistic relationship between the salicylic (B10762653) acid (SA) and jasmonic acid (JA)/ethylene (B1197577) (ET) pathways. nih.govmdpi.com The modulation of these pathways can be influenced by various oxylipins, highlighting the complexity of the regulatory network. While the precise molecular interactions of this compound within these cascades are an area of active research, its structural similarity to key signaling molecules points to a significant modulatory role.

The connection between this compound and wound healing is strongly supported by the well-established role of its close relative, 12-oxo-trans-10-dodecenoic acid, also known as traumatin (B1237919). nih.gov Traumatin is recognized as a potent wound hormone in plants, stimulating cell division and the formation of a protective callus at the site of injury. mdpi.comnih.gov

When plant tissues are wounded, the amount of endogenous 12-oxo-trans-10-dodecenoic acid increases significantly. nih.gov This compound is synthesized from linoleic acid via the oxylipin pathway. While traumatin itself is a dicarboxylic acid, its precursor, 12-oxo-trans-10-dodecenoic acid, is a direct structural analog of the unesterified form of this compound. It is plausible that the methyl ester form plays a role in transport, storage, or activity modulation of this wound-healing signal. The conversion between the free acid and its methyl ester is a common biochemical modification in plants.

Beyond their signaling roles, many oxylipins exhibit direct antimicrobial and antifungal properties, forming a chemical shield against invading pathogens. A wide range of fatty acid derivatives have been shown to possess activity against various plant pathogens. For instance, studies have demonstrated the antifungal activity of various compounds against the common plant pathogen Botrytis cinerea. scielo.brcreamjournal.orgnih.govresearchgate.netagr.hr Similarly, antibacterial activity has been observed against pathogens like Xanthomonas campestris. nih.govresearchgate.netnih.gov

While direct, large-scale screening of this compound against a comprehensive panel of plant pathogens is not yet extensively documented, the known antimicrobial properties of other C12 oxylipins and fatty acid methyl esters suggest that it likely contributes to the direct defense of the plant. nih.gov

Table 2: Antimicrobial Activity of Related Compound Classes

| Compound Class | Pathogen | Type of Activity |

|---|---|---|

| Monoterpenes | Botrytis cinerea | Antifungal |

| Eugenol Derivatives | Botrytis cinerea | Antifungal |

| Phenolic Compounds | Xanthomonas campestris | Antibacterial |

Plants possess sophisticated long-distance signaling mechanisms to prime their entire system for an impending attack after an initial localized encounter with a pathogen or beneficial microbe. These systemic resistance pathways are broadly categorized as Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR).

ISR is typically triggered by beneficial root-colonizing microbes and is often dependent on the jasmonate and ethylene signaling pathways. nih.govunifr.chnih.gov Given the integral role of this compound's precursors in jasmonate signaling, it is highly probable that this compound is involved in the intricate signaling cascade that leads to the establishment of ISR.

SAR, on the other hand, is generally induced by pathogens and is mediated by salicylic acid. nih.govnih.govresearchgate.net While the primary signaling molecule in SAR is salicylic acid, there is evidence of crosstalk between the SA and JA/ET pathways. nih.govmdpi.com This interplay allows the plant to fine-tune its defense response based on the nature of the attacking pathogen. The influence of oxylipins in this crosstalk suggests a potential, albeit likely indirect, role for this compound in modulating SAR.

Participation in Metabolic and Cellular Processes

The functions of this compound extend beyond stress responses and are intertwined with fundamental metabolic and cellular processes in plants. As a derivative of fatty acid metabolism, its biosynthesis and degradation are integral parts of the plant's lipid network.

Research into the metabolism of fatty acid esters, such as methyl linoleate (B1235992) and linolenate, provides insights into the potential metabolic fate of this compound. fao.org These studies indicate that the methyl ester group can be cleaved, releasing the free fatty acid for further metabolism, which can include β-oxidation for energy production or conversion into other bioactive molecules.

The subcellular localization of enzymes involved in the biosynthesis of related compounds can also offer clues. For example, enzymes involved in the production of methyl benzoate, another volatile methyl ester, have been localized to the cytosol, suggesting that the final methylation step of such compounds may occur there. nih.gov The biosynthesis of the precursor 12-oxo-phytodienoic acid occurs in the chloroplasts, indicating that the unmethylated precursor is synthesized in this organelle. nih.gov The subsequent metabolic steps and the precise cellular and subcellular distribution of this compound are areas that warrant further investigation to fully understand its role in plant physiology.

Integration into Lipid and Fatty Acid Metabolism Pathways

The biosynthesis of this compound is an integral part of the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway, a major route for the metabolism of polyunsaturated fatty acids in plants. mdpi.com This pathway is activated in response to various stresses, including mechanical wounding and pathogen attack. nih.gov

The metabolic cascade begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid and linolenic acid, by lipoxygenases to form fatty acid hydroperoxides. mdpi.com Specifically, 13-lipoxygenases produce 13-hydroperoxides. These intermediates then serve as substrates for hydroperoxide lyases. The action of 13-hydroperoxide lyase cleaves the 13-hydroperoxide of linolenic acid, for instance, to yield two fragments: a C6 volatile aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-9(Z)-dodecenoic acid. mdpi.comnih.gov

The initially formed 12-oxo-9(Z)-dodecenoic acid is unstable and undergoes isomerization to the more stable 12-oxo-10(E)-dodecenoic acid (traumatin). mdpi.comnih.gov The esterification of traumatin to its methyl ester form results in this compound. While the precise timing and enzymatic control of this esterification in vivo are not fully elucidated, the presence of fatty acid methyl esters is common in plant signaling.

Further metabolism of the C12 oxo-acid backbone has been observed. For example, in Nicotiana attenuata, the precursor (9Z)-traumatin can be converted to 9-hydroxy-(10E)-traumatin, a reaction that can be mediated by lipoxygenase-2. nih.gov This highlights the potential for this compound and its precursors to be integrated into a network of oxylipin modifications that fine-tune their biological activity.

Table 1: Key Molecules in the Biosynthetic Pathway of this compound

| Compound | Role |

| Linolenic Acid | Precursor Polyunsaturated Fatty Acid |

| 13(S)-hydroperoxy-(Z,E,Z)-9,11,15-octadecatrienoic acid (13-HPOT) | Lipoxygenase Product and HPL Substrate |

| 12-oxo-9(Z)-dodecenoic acid | Initial C12 Product of HPL Activity |

| 12-oxo-10(E)-dodecenoic acid (Traumatin) | Isomerized, Stable C12 Oxo-acid |

| This compound | Methyl Ester of Traumatin |

Role in Intercellular Communication and Signaling

As a plant oxylipin, this compound is involved in cell-to-cell communication, particularly in orchestrating defense and repair mechanisms. frontiersin.orgnih.gov Fatty acids and their oxygenated derivatives, including C12 oxo-acids, act as signaling molecules in response to both biotic and abiotic stresses. nih.govfrontiersin.org

The role of its precursor, traumatin, as a "wound hormone" underscores its function in signaling. nih.gov When plant tissues are damaged, the synthesis of traumatin is induced, and it is believed to diffuse from the site of injury to surrounding cells, triggering a response that leads to cell proliferation and the formation of a protective callus. nih.gov This process is crucial for sealing wounds and preventing infection. The esterified form, this compound, likely shares this signaling function, potentially with altered transport or activity characteristics.

Oxylipins can act as modulators of various cellular pathways and their structural similarity across different biological kingdoms suggests a potential for cross-kingdom communication. frontiersin.orgnih.govnih.gov For instance, plant-derived oxylipins can influence the development and virulence of pathogenic fungi and bacteria. frontiersin.orgnih.gov This implies that this compound, released upon tissue damage, could not only signal to other plant cells but also impact the microorganisms in its immediate environment.

The signaling function of oxylipins is not limited to local responses. Some oxylipins are known to be involved in systemic signaling, where a signal generated in one part of the plant can travel to distant tissues to prime them for potential future stresses. frontiersin.org While the systemic role of this compound itself has not been extensively detailed, the involvement of other oxylipins in systemic acquired resistance suggests a potential for similar long-distance signaling roles.

Advanced Analytical Techniques for Structural and Quantitative Analysis

Chromatographic-Mass Spectrometric Platforms (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl 12-oxododec-10-enoate. This powerful hyphenated method combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry. The process involves vaporizing the sample and passing it through a chromatographic column, where individual components are separated based on their boiling points and interactions with the stationary phase. Subsequently, the eluted compounds are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint.

| Parameter | Typical Information Obtained for a Compound like this compound |

| Retention Time (RT) | A specific time at which the compound elutes from the GC column, aiding in its identification when compared to a standard. |

| Molecular Ion Peak (M+) | A peak in the mass spectrum corresponding to the intact molecule, confirming its molecular weight. |

| Fragmentation Pattern | A series of peaks corresponding to the masses of fragments generated upon ionization, which helps in elucidating the molecular structure. Common fragments for this molecule might arise from cleavage at the ester and keto functionalities, as well as along the aliphatic chain. |

To improve the chromatographic behavior and detection sensitivity of this compound, especially within complex biological or environmental samples, derivatization is often a necessary prerequisite. This chemical modification process aims to convert the analyte into a more volatile, thermally stable, and readily detectable form.

Given the presence of a ketone and an ester group in this compound, several derivatization strategies can be employed:

Silylation: This is a common technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. restek.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used. restek.commdpi.com While the ester group is generally stable, the enol form of the ketone can potentially be silylated, leading to a more volatile derivative. restek.commdpi.com

Oximation: The ketone functional group can be converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride or similar reagents. This derivatization specifically targets the carbonyl group, increasing volatility and often leading to characteristic mass spectral fragmentation patterns that aid in identification.

Esterification/Transesterification: While the compound is already a methyl ester, if analysis of the corresponding carboxylic acid is of interest, esterification to form the methyl ester (FAME) is a standard procedure. sigmaaldrich.com Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) are commonly used for this purpose. restek.comsigmaaldrich.com

The choice of derivatization reagent and reaction conditions is critical and must be optimized to ensure complete and reproducible conversion of the analyte with minimal side-product formation. gcms.cz

| Derivatization Strategy | Target Functional Group | Common Reagent(s) | Purpose |

| Silylation | Ketone (enol form) | BSTFA, MSTFA, TMCS | Increase volatility and thermal stability. restek.commdpi.com |

| Oximation | Ketone | Hydroxylamine hydrochloride | Increase volatility and provide specific mass spectral fragmentation. |

| Esterification | Carboxylic Acid (if present as a precursor or metabolite) | BF3-Methanol | Convert to a more volatile methyl ester. restek.comsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy would be indispensable.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound would include those for the methyl ester protons, protons alpha to the ketone and ester carbonyl groups, olefinic protons of the α,β-unsaturated system, and the various methylene (B1212753) protons along the aliphatic chain. The coupling constants (J-values) between adjacent protons would be crucial for establishing connectivity and the stereochemistry of the double bond.

¹³C NMR: This technique provides information about the number of different types of carbon atoms and their chemical environment. Distinct signals would be expected for the carbonyl carbons of the ester and ketone, the olefinic carbons, the methyl ester carbon, and the methylene carbons of the aliphatic chain. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic for the presence of the α,β-unsaturated keto-ester moiety. cdnsciencepub.com

| ¹H NMR Signal | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |

| CH₃-O-C=O | 3.6 - 3.8 | Singlet | Methyl ester protons |

| -CH=CH-C=O | 6.0 - 7.5 | Doublets | Olefinic protons |

| -C=O-CH₂- | 2.2 - 2.7 | Multiplet | Protons alpha to the ketone |

| -CH₂-C=O-O- | 2.1 - 2.5 | Multiplet | Protons alpha to the ester |

| -(CH₂)n- | 1.2 - 1.8 | Multiplets | Methylene protons of the aliphatic chain |

| ¹³C NMR Signal | Approximate Chemical Shift (ppm) | Assignment |

| C=O (Ketone) | 190 - 210 | Ketone carbonyl carbon |

| C=O (Ester) | 165 - 175 | Ester carbonyl carbon |

| -CH=CH- | 120 - 150 | Olefinic carbons |

| O-CH₃ | 50 - 55 | Methyl ester carbon |

| Aliphatic CH₂ | 20 - 40 | Methylene carbons |

Advanced Spectroscopic Methods for Conformational and Isomeric Characterization

Beyond basic structural elucidation, advanced spectroscopic methods can provide deeper insights into the three-dimensional structure, including the preferred conformations and the specific isomeric forms of this compound.

The presence of the α,β-unsaturated keto-ester system introduces the possibility of s-cis and s-trans conformers, which describe the orientation of the C=C and C=O bonds relative to the single bond connecting them. ias.ac.in The relative stability of these conformers is influenced by steric and electronic effects. ias.ac.inrsc.org

Infrared (IR) Spectroscopy: While a fundamental technique, careful analysis of the carbonyl (C=O) stretching frequency in the IR spectrum can provide clues about the conformational equilibrium. ias.ac.in The s-cis and s-trans conformers can exhibit slightly different C=O stretching frequencies due to differences in conjugation and dipole-dipole interactions. ias.ac.in For α,β-unsaturated ketones, the C=O stretch typically appears in the range of 1665-1710 cm⁻¹. orgchemboulder.com

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. This information is invaluable for establishing the preferred conformation around the C-C single bond of the enone system and for confirming the E/Z geometry of the double bond.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral molecules, these techniques can provide information about the absolute configuration and conformation in solution. If this compound were to possess a chiral center, these methods would be powerful tools for its stereochemical characterization.

The choice of solvent can also influence the conformational equilibrium, and studying the compound in solvents of varying polarity can provide further information about the nature of the conformers. ias.ac.in

| Technique | Information Gained | Relevance to this compound |

| Infrared (IR) Spectroscopy | Carbonyl stretching frequencies. ias.ac.in | Distinguishing between s-cis and s-trans conformers. ias.ac.in |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations. | Determining preferred conformation and isomeric geometry. |

| Vibrational Circular Dichroism (VCD) | Stereochemical information for chiral molecules. | Would be applicable if the molecule contains a chiral center. |

Applications and Industrial Relevance in Chemical and Biotechnological Production

Utility as Precursors for Specialty Chemicals Synthesis

The unique chemical structure of methyl 12-oxododec-10-enoate positions it as a valuable intermediate in the synthesis of high-value specialty chemicals. Its reactivity allows for a range of modifications, leading to the production of complex molecules with specific functionalities.

While direct synthesis of specific pharmaceuticals and agrochemicals from this compound is an area of ongoing research, its structural motifs are found in various biologically active compounds. The α,β-unsaturated ketone functionality is a key feature in many pharmacologically relevant molecules, and the long carbon chain can be tailored to impart desired lipophilicity and other physicochemical properties. The development of biocatalytic processes can lead to the creation of key intermediates for pharmaceuticals. For example, engineered enzymes are utilized in the synthesis of intermediates for drugs like Belzutifan, which is used in cancer treatment mt.com.

The reactivity of the α,β-unsaturated ketone system in this compound makes it a target for the synthesis of various bioactive small molecules. For instance, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) has been condensed with amino acid methyl esters to create new amide conjugates. These conjugates have been evaluated for their ability to inhibit nitric oxide (NO) production, with some showing potency comparable to other biologically active triterpenoids nih.gov. This highlights the potential of similar unsaturated keto-acid derivatives in developing new therapeutic agents.

This compound's precursor, 12-oxododecenoic acid, can be derived from the enzymatic processing of renewable feedstocks like linoleic acid nih.gov. This places it within the broader strategy of utilizing natural fatty acids for the production of valuable chemicals, including amino acids. Through processes like transamination, the keto group in 12-oxododecenoic acid can be converted to an amino group, paving the way for the synthesis of long-chain ω-aminocarboxylic acids nih.gov. These amino acids are valuable monomers for the production of polyamides like Nylon-12 nih.gov. The availability of various agricultural byproducts as sources for amino acids further supports the feasibility of bio-based chemical production wur.nl.

| Feedstock Source | Potential Amino Acid Yield |

| Maize DDGS | High |

| Wheat DDGS | Moderate |

| Sugarcane Vinasse | Moderate |

| Soybean Press Cake | High |

| Rapeseed Press Cake | High |

| Animal Slaughter Waste | High |

Integration into Polymer Science and Materials Development

The functional groups present in this compound make it a promising candidate for applications in polymer science, both as a monomer for novel polymers and as an additive to modify the properties of existing materials.

The parent compound, 12-oxododecenoic acid, is considered a precursor for biopolymers nih.gov. It can be transformed through reduction, oxidation, or transamination into useful intermediates like 12-hydroxydodecanoic acid, dodecanedioic acid, or ω-aminododecanoic acid, which are monomers for the production of Nylon-12 nih.gov. The methyl ester form, this compound, could potentially be used in polymerization reactions, such as free-radical polymerization, similar to other unsaturated methyl esters like methyl α-cyanoacrylate afinitica.com. The incorporation of such long-chain functionalized monomers can influence polymer properties, including toughness, stability, and degradation rate mdpi.com. For instance, in poly(alkyl methacrylate)s, the nature of the alkyl group can determine the thermal decomposition behavior of the polymer mdpi.com.

| Potential Monomer Derived from 12-Oxododecenoic Acid | Corresponding Polymer Type |

| 12-Hydroxydodecanoic acid | Polyester |

| Dodecanedioic acid | Polyester, Polyamide |

| ω-Aminododecanoic acid | Polyamide (Nylon-12) |

Green Chemistry and Sustainable Production Methodologies

The production and application of this compound align with several principles of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netnih.gov. Its synthesis from renewable feedstocks like safflower oil via enzymatic cascades represents a sustainable alternative to petrochemical-based routes nih.gov. The use of biocatalysis in its production minimizes the need for harsh reaction conditions and toxic reagents mt.com. Furthermore, the potential to derive valuable chemicals from waste streams, such as sewage scum, presents another avenue for sustainable production in a biorefinery context mdpi.com. The overarching goal is to develop processes that are not only economically viable but also environmentally benign, contributing to a circular economy researchgate.net.

Derivation from Renewable Biomass and Sustainable Synthetic Routes

The pursuit of sustainable chemical production necessitates the use of renewable starting materials. In the context of this compound, this involves identifying suitable biomass sources and developing efficient conversion technologies. The following subsections explore potential precursors from renewable sources and the biocatalytic and chemocatalytic strategies that could be employed for its synthesis.

Potential Precursors from Renewable Biomass

The structural backbone of this compound is a twelve-carbon chain, suggesting that C12 fatty acids or their derivatives are logical starting points for its synthesis from renewable resources. Dodecanoic acid (lauric acid), which is abundant in coconut oil and palm kernel oil, stands out as a primary potential precursor. The biotransformation of such fatty acids is a key strategy in green chemistry.

Another avenue involves the use of platform chemicals derived from the biorefining of lignocellulosic biomass. Sugars, such as glucose, can be fermented to produce a variety of chemical building blocks. While a direct fermentation route to a C12 keto-enoate is not established, the combination of fermentation to produce shorter-chain molecules and subsequent chemical or enzymatic coupling could offer a viable pathway.

Biocatalytic and Biotechnological Routes

Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a powerful tool for the selective modification of fatty acids under mild conditions. The conversion of a C12 fatty acid like dodecanoic acid into this compound would require several key transformations: esterification, oxidation to a ketone, and the introduction of a double bond.

Microbial oxidation of fatty acids is a well-known process. For instance, certain yeast and bacteria are capable of ω-oxidation, which hydroxylates the terminal methyl group of a fatty acid. This hydroxyl group could then be further oxidized to an aldehyde or a carboxylic acid. While not directly forming a ketone at the C-12 position, this demonstrates the potential of microorganisms to functionalize the terminal end of a fatty acid chain. A hypothetical pathway could involve the use of an engineered microorganism expressing a specific set of enzymes, such as a hydroxylase directed at the C-12 position, followed by a dehydrogenase to form the ketone.

The table below summarizes relevant microbial transformations of fatty acids that suggest the feasibility of producing functionalized C12 molecules from renewable feedstocks.

| Substrate | Microorganism/Enzyme | Product | Potential Relevance to this compound Synthesis |

| Dodecanoic acid (or its methyl ester) | Engineered Escherichia coli | ω-hydroxy dodecanoic acid | Demonstrates the ability to functionalize the C-12 position of a dodecanoic acid derivative, which could be a precursor to the target molecule. |

| Oleic acid (C18) | Nocardia aurantia, Mycobacterium fortuitum | 10-oxo-octadecanoic acid | Shows that microbial systems can introduce a keto group into a fatty acid chain, a key functionality in the target molecule. |

| Ricinoleic acid (from castor oil) | Yarrowia lipolytica | γ-decalactone and other derivatives | Illustrates the use of β-oxidation in yeast to modify and shorten fatty acid chains to produce valuable compounds, a principle that could be applied to C12 fatty acid precursors. |

Detailed Research Findings:

Research into the microbial oxidation of fatty acids has primarily focused on producing dicarboxylic acids or hydroxylated fatty acids. For example, the ω-oxidation pathway in some yeasts is a natural metabolic route for the assimilation of alkanes and fatty acids. This pathway involves a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase to convert a terminal methyl group to a carboxylic acid. While the goal of this natural pathway is typically complete degradation, redirecting it through genetic engineering could lead to the accumulation of desired intermediates.

Furthermore, studies on the biotransformation of ricinoleic acid, the main component of castor oil, have shown that the yeast Yarrowia lipolytica can metabolize this C18 hydroxy fatty acid through β-oxidation to produce valuable C10 compounds like γ-decalactone. This demonstrates the potential of microbial pathways to perform controlled chain-shortening and functional group transformations on fatty acids. A similar approach, starting with a longer-chain fatty acid and controlling the extent of β-oxidation, could theoretically yield a C12 intermediate.

Chemo-catalytic Routes from Bio-based Precursors

In addition to purely biotechnological routes, a combination of biocatalysis and chemical catalysis, or purely chemo-catalytic pathways from bio-based precursors, can be envisioned. For instance, ω-hydroxy dodecanoic acid, which can be produced biocatalytically, could be chemically oxidized to the corresponding aldehyde or keto-acid. Subsequent chemical reactions could then be employed to introduce the α,β-unsaturation.

Another potential strategy involves the cross-metathesis of a bio-derived unsaturated fatty acid ester with a suitable short-chain olefin containing the keto group, using catalysts like Grubbs' catalyst. The challenge in this approach lies in the availability of the appropriate keto-olefin from renewable sources.

The following table outlines a hypothetical chemo-catalytic route from a bio-based precursor.

| Starting Material (Bio-based) | Reaction Step | Catalyst/Reagents | Intermediate/Product |

| Dodecanoic acid | Esterification | Methanol (B129727), Acid catalyst | Methyl dodecanoate |

| Methyl dodecanoate | Selective Oxidation at C-12 | Biocatalyst (e.g., engineered P450) or Chemical Oxidant | Methyl 12-hydroxydodecanoate |

| Methyl 12-hydroxydodecanoate | Oxidation | Dehydrogenase or Chemical Oxidant (e.g., PCC, Swern) | Methyl 12-oxododecanoate |

| Methyl 12-oxododecanoate | Dehydrogenation/Oxidative Desaturation | Chemical catalyst (e.g., Pd-based) and a hydrogen acceptor | This compound |

This proposed pathway highlights the potential synergy between biological and chemical transformations to create a sustainable route to this compound. Further research and development are necessary to identify and optimize the specific catalysts and reaction conditions to make such a process industrially viable.

Environmental Dynamics and Ecological Impact

Biotransformation and Degradation Pathways in Environmental Systems

The persistence of Methyl 12-oxododec-10-enoate in the environment is largely determined by its susceptibility to microbial and enzymatic degradation. As a fatty acid methyl ester (FAME), it is expected to be biodegradable, with microorganisms playing a crucial role in its breakdown. The degradation of FAMEs in soil and aquatic environments is a well-documented process, often initiated by the hydrolysis of the ester bond to yield the corresponding fatty acid and methanol (B129727).

The primary mechanism for the degradation of fatty acids in aerobic organisms is the β-oxidation pathway. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA. However, the presence of a double bond and a ketone group in this compound necessitates the action of auxiliary enzymes to facilitate its complete degradation. For unsaturated fatty acids, enzymes such as isomerases and reductases are required to modify the structure of the intermediates so they can enter the β-oxidation spiral.

In the environment, a diverse range of soil and water microorganisms possess the enzymatic machinery to degrade various fatty acids and their esters. The rate of degradation can be influenced by several factors, including temperature, pH, oxygen availability, and the composition of the microbial community. It is plausible that the degradation of this compound follows a similar pathway, initiated by hydrolysis and followed by the concerted action of β-oxidation and auxiliary enzymes.

Formation in Thermo-oxidized Oils:

The formation of this compound can also occur abiotically, particularly in the context of thermo-oxidized oils. When vegetable oils, rich in polyunsaturated fatty acids like linoleic and linolenic acids, are subjected to high temperatures in the presence of oxygen, a complex series of chemical reactions is initiated. This process, known as thermo-oxidative degradation, leads to the formation of a wide array of volatile and non-volatile compounds, including aldehydes, ketones, and esters.

The initial step in this process is the formation of hydroperoxides, which are unstable and readily decompose to form various secondary oxidation products. The double bonds in the fatty acid chains are particularly susceptible to oxidation. It is hypothesized that C12 oxo-fatty acids and their methyl esters, such as this compound, can be formed through the cleavage of hydroperoxides of larger polyunsaturated fatty acids. The presence of a ketone group and a double bond in the molecule is characteristic of such oxidative cleavage products. The exact mechanisms are complex and can involve free-radical chain reactions. The table below summarizes the general products of thermo-oxidative degradation of vegetable oils.

| Precursor Fatty Acid | Primary Oxidation Products | Secondary Oxidation Products of Interest |

| Linoleic Acid | Hydroperoxides | Aldehydes, Ketones, Epoxides, Shorter-chain fatty acids and esters |

| Linolenic Acid | Hydroperoxides | Aldehydes, Ketones, Epoxides, Shorter-chain fatty acids and esters |

Ecological Roles in Inter-species Interactions

The structural similarity of this compound to naturally occurring signaling molecules, particularly plant oxylipins, suggests its potential involvement in ecological interactions. Oxylipins are a diverse family of oxygenated fatty acid derivatives that play critical roles in plant defense and development.

Plant-Insect Communication:

Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with other organisms, including insects. These chemical signals can act as attractants for pollinators or as repellents for herbivores. A well-known class of plant signaling molecules involved in defense against herbivores is the jasmonate family, which includes jasmonic acid and its precursors, such as 12-oxo-phytodienoic acid (OPDA). OPDA is a C18 cyclopentenone fatty acid, and its C12 analogue, 12-oxododec-10-enoic acid, is the parent acid of this compound.

It is plausible that this compound, or its corresponding acid, could function as a semiochemical in plant-insect interactions. It might be released by plants upon herbivore attack as part of a blend of VOCs that can either directly deter the herbivore or attract natural enemies of the herbivore, such as parasitic wasps or predatory insects. The specific role, whether as a repellent, attractant, or a component of a more complex chemical message, would depend on the insect species and the ecological context.

The table below outlines the potential roles of oxylipin-like compounds in plant-insect communication.

| Compound Class | Potential Ecological Role | Interacting Organisms |

| C12 Oxo-fatty acids and esters | Herbivore Repellent | Plants and herbivorous insects |

| C12 Oxo-fatty acids and esters | Parasitoid/Predator Attractant | Plants, herbivorous insects, and their natural enemies |

Further research is needed to definitively establish the presence and specific functions of this compound in these ecological interactions. However, its chemical structure strongly suggests a bioactive role at the interface between plants and insects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.